molecular formula C9H15NO3S B12666739 (S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid CAS No. 40626-23-1

(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid

Cat. No.: B12666739
CAS No.: 40626-23-1
M. Wt: 217.29 g/mol
InChI Key: QEIKJZZSMZXSAI-LURJTMIESA-N
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Description

(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (CAS: 40626-23-1, 55234-12-3) is a chiral thiazolidine derivative with the molecular formula C₉H₁₅NO₃S and a molecular weight of 217.29 g/mol . Its structure features a thiazolidine ring substituted with a formyl group at position 3, four methyl groups at positions 2, 2, 5, and 5, and a carboxylic acid group at position 2. The (S) -configuration at the C4 stereocenter distinguishes it from its enantiomer (R)-3-formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (CAS: 40626-24-2) . This compound is commercially available for research and industrial applications, particularly in pharmaceutical and chemical synthesis, due to its reactive formyl group and stereochemical specificity .

Properties

CAS No.

40626-23-1

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

IUPAC Name

(4S)-3-formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C9H15NO3S/c1-8(2)6(7(12)13)10(5-11)9(3,4)14-8/h5-6H,1-4H3,(H,12,13)/t6-/m0/s1

InChI Key

QEIKJZZSMZXSAI-LURJTMIESA-N

Isomeric SMILES

CC1([C@@H](N(C(S1)(C)C)C=O)C(=O)O)C

Canonical SMILES

CC1(C(N(C(S1)(C)C)C=O)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid typically involves the formation of the thiazolidine ring followed by the introduction of the formyl and carboxylic acid groups. One common method involves the reaction of 2,2,5,5-tetramethylthiazolidine with a formylating agent under controlled conditions to introduce the formyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thiazolidine ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products depend on the nucleophile used but typically involve the replacement of a hydrogen atom on the thiazolidine ring.

Scientific Research Applications

(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The thiazolidine ring structure may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-4-carboxylic acid derivatives are widely studied for their structural diversity and applications in drug design. Below is a detailed comparison of (S)-3-formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents CAS Number Key Properties/Applications
(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid C₉H₁₅NO₃S Formyl, 2,2,5,5-tetramethyl, (S)-configuration 40626-23-1 Reactive formyl group; used in condensation reactions and chiral synthesis
3-Benzoyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid C₁₅H₁₉NO₃S Benzoyl (replaces formyl) Not provided Less reactive than formyl analog; used in NMR studies of thiazolidine derivatives
(R)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid C₉H₁₅NO₃S Formyl, 2,2,5,5-tetramethyl, (R)-configuration 40626-24-2 Enantiomer with potential differences in biological activity
5,5-Dimethylthiazolidine-4-carboxylic acid C₆H₁₁NO₂S No formyl or 2,2-dimethyl groups 52-44-0 Simpler structure; precursor for penicillamine derivatives
(S)-3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid C₁₄H₁₀N₃O₃S Indole-linked thiazole Not provided Used in heterocyclic synthesis; lacks methyl groups, altering solubility and reactivity

Key Differences and Research Findings

Reactivity of the Formyl Group :
The formyl group in (S)-3-formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid enables participation in condensation and nucleophilic addition reactions, making it valuable for synthesizing Schiff bases or heterocyclic compounds . In contrast, 3-benzoyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (with a benzoyl substituent) exhibits lower reactivity due to steric hindrance and electron-withdrawing effects, as shown in NMR studies where benzoyl derivatives display distinct deshielding patterns .

Stereochemical Impact: The (S) -configuration at C4 differentiates the compound from its (R) -enantiomer (CAS: 40626-24-2).

Methyl Group Effects :
The 2,2,5,5-tetramethyl substitution pattern imparts rigidity to the thiazolidine ring, enhancing stability compared to 5,5-dimethylthiazolidine-4-carboxylic acid derivatives. This rigidity is evident in NMR spectra, where methyl groups produce sharp singlets due to restricted rotation .

Comparison with Indole-Linked Derivatives: Compounds like (S)-3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid () lack methyl groups but incorporate aromatic indole moieties, altering electronic properties and expanding applications in anticancer or antimicrobial agent synthesis .

Notes

  • Stereochemical Importance : The (S) -configuration is critical for applications requiring chiral specificity, such as asymmetric catalysis or drug design.
  • Synthetic Utility : The formyl group’s reactivity makes this compound a versatile intermediate for constructing complex molecules, including peptidomimetics and heterocycles.

Biological Activity

(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound features a thiazolidine ring structure, which is known for its diverse pharmacological properties. Recent studies have investigated its antioxidant capabilities, tyrosinase inhibition, and potential as a therapeutic agent against various diseases.

Molecular Formula: C9_9H15_{15}N O3_3S
Molecular Weight: 217.289 g/mol
CAS Number: 55234-12-3
ChEMBL ID: CHEMBL1902306

The compound contains a formyl group and a carboxylic acid moiety, contributing to its biological activity.

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. The DPPH free radical scavenging assay is commonly used to evaluate this activity. For instance, in a recent study, certain derivatives of thiazolidine-4-carboxylic acid demonstrated notable antioxidant effects with IC50_{50} values indicating their potency in scavenging free radicals .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. The synthesized (S)-3-formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid was tested for its inhibitory effects on mushroom tyrosinase. The most potent inhibitor from the study exhibited an IC50_{50} value of 16.5 ± 0.37 µM . This suggests that modifications at the 2 and 4 positions of the thiazolidine ring can enhance tyrosinase inhibitory activity.

Cytotoxicity and Antimicrobial Activity

The compound has also been evaluated for cytotoxic effects against various tumor cell lines. While the specific cytotoxic profiles of (S)-3-formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid are still under investigation, related compounds have shown selective cytotoxicity against cancer cells while sparing normal cells . Additionally, some derivatives have exhibited anti-H. pylori activity and urease inhibition .

Summary of Biological Activities

Activity IC50_{50} Value Remarks
AntioxidantVaries (e.g., 18.17 µg/mL)Effective in scavenging DPPH free radicals
Tyrosinase Inhibition16.5 ± 0.37 µMPotent inhibitor; structure-activity relationship explored
CytotoxicityVariesSelective against tumor cells
Anti-H. pyloriComparable to metronidazoleEffective against H. pylori strains

Study on Tyrosinase Inhibition

In a study conducted by Young Mi Ha et al., thiazolidine derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. The research highlighted the structural modifications that led to enhanced binding affinities with the enzyme, suggesting that further optimization could yield even more effective inhibitors . Molecular docking studies corroborated these findings by demonstrating significant hydrogen bonding and hydrophobic interactions between the compound and the enzyme.

Antioxidant Activity Evaluation

A separate evaluation focused on the antioxidant potential of various thiazolidine derivatives using the DPPH assay. The results indicated that certain modifications at the 4-position significantly increased antioxidant activity compared to unmodified compounds . This highlights the importance of structural diversity in developing new antioxidants.

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